molecular formula C12H18N2O7 B12388240 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione

Cat. No.: B12388240
M. Wt: 302.28 g/mol
InChI Key: YJEAZHXZOAYSSP-IPILIZDMSA-N
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the ribosyl moiety and the pyrimidine base.

    Glycosylation Reaction: The ribosyl moiety is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.

    Protection and Deprotection: Protective groups are used to protect the hydroxyl groups during the glycosylation reaction. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrimidine nucleosides.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of viral replication or cancer cell proliferation.

    Activation of Pathways: It can activate specific signaling pathways that induce cell death or inhibit cell growth.

Comparison with Similar Compounds

    Uridine: A pyrimidine nucleoside with similar structure but different functional groups.

    Cytidine: Another pyrimidine nucleoside with a different base.

    Thymidine: A nucleoside with a thymine base instead of a pyrimidine base.

Uniqueness: Its ethoxymethyl group provides distinct chemical properties that differentiate it from other pyrimidine nucleosides .

Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c1-2-20-5-6-3-14(12(19)13-10(6)18)11-9(17)8(16)7(4-15)21-11/h3,7-9,11,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8?,9+,11-/m1/s1

InChI Key

YJEAZHXZOAYSSP-IPILIZDMSA-N

Isomeric SMILES

CCOCC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CCOCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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